6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(phenethylsulfanyl)-4-(trifluoromethyl)nicotinonitrile
Description
This compound features a nicotinonitrile core substituted with a 2,3-dihydro-1,4-benzodioxin ring at position 6, a phenethylsulfanyl group at position 2, and a trifluoromethyl group at position 2. Key structural attributes include:
- 2,3-Dihydro-1,4-benzodioxin: A bicyclic ether known to enhance metabolic stability and influence pharmacokinetics .
- Phenethylsulfanyl: A lipophilic thioether group that may modulate receptor binding and solubility.
- Trifluoromethyl: A bioisostere that improves binding affinity and resistance to oxidative metabolism.
- Nicotinonitrile core: Commonly associated with kinase inhibition or enzyme modulation due to its electron-withdrawing nitrile group.
Properties
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-phenylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O2S/c24-23(25,26)18-13-19(16-6-7-20-21(12-16)30-10-9-29-20)28-22(17(18)14-27)31-11-8-15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYAEIQNBAUPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC(=C(C(=C3)C(F)(F)F)C#N)SCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenethylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological assays, and the implications of its activity in pharmacological contexts.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general method includes:
- Formation of the Benzodioxin Core : The initial step involves the synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine through a reaction involving appropriate aniline derivatives and dioxin precursors.
- Nicotinonitrile Derivation : The introduction of the nicotinonitrile moiety is achieved through nucleophilic substitution reactions.
- Thioether Formation : The phenethylsulfanyl group is introduced via a thioether formation reaction, which enhances the lipophilicity and may influence biological activity.
The detailed synthetic pathway can be summarized in a reaction scheme as follows:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | 2,3-dihydro-1,4-benzodioxin-6-amine + alkyl halide | Base, DMF |
| 2 | Electrophilic substitution | Nicotinonitrile + benzodioxin derivative | Acidic conditions |
| 3 | Thioether formation | Phenethylsulfanyl chloride + intermediate | Base |
Antioxidant Properties
Research indicates that compounds similar to This compound exhibit significant antioxidant activities. For instance, studies have shown that related benzodioxins can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Cytotoxicity
In vitro studies on various cancer cell lines have demonstrated that this compound exhibits cytotoxic effects. For example, compounds with similar structural motifs have shown high cytotoxicity against human promyelocytic leukemia HL-60 cells . The mechanism appears to involve the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting lipoxygenase enzymes, which are implicated in inflammatory processes . This inhibition suggests potential therapeutic applications in treating conditions like asthma and arthritis.
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study 1 : A study investigated the effects of related compounds on HL-60 cells and found that they induced apoptosis through ROS generation. The structure-activity relationship (SAR) indicated that modifications to the benzodioxin core significantly affected potency.
- Case Study 2 : Another study focused on the anti-inflammatory properties of derivatives containing the benzodioxin moiety. The results showed a dose-dependent inhibition of lipoxygenase activity, suggesting therapeutic potential for inflammatory diseases.
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound involves several steps, typically starting from readily available precursors such as 2,3-dihydro-1,4-benzodioxin and various phenethyl derivatives. The synthetic route often includes:
- Formation of the benzodioxin moiety : This is achieved through cyclization reactions involving appropriate aromatic precursors.
- Introduction of the trifluoromethyl group : This functional group is often introduced via electrophilic fluorination or other fluorination techniques.
- Final coupling reactions : The final compound is obtained through coupling reactions with nicotinonitrile derivatives.
Biological Activities
Research indicates that compounds containing the benzodioxin structure exhibit significant biological activities, including:
- Antioxidant Properties : Studies have shown that related compounds can inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases .
- Antibacterial Activity : Some derivatives of benzodioxin have demonstrated efficacy against various bacterial strains. For instance, sulfonamide derivatives have been synthesized and tested for their antibacterial properties .
- Calcium Channel Blockade : Certain benzodioxin derivatives have been reported to exhibit calcium antagonist properties, which may be beneficial in treating cardiovascular diseases .
Therapeutic Potential
The therapeutic potential of 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenethylsulfanyl)-4-(trifluoromethyl)nicotinonitrile can be categorized into several areas:
Antimicrobial Agents
Due to its structural features, this compound may serve as a lead structure for developing new antimicrobial agents. The presence of the sulfanyl group enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth.
Antioxidants
Given its ability to inhibit lipid peroxidation, this compound could be explored as a novel antioxidant agent in formulations aimed at reducing oxidative damage in cells.
Neurological Applications
Research into related compounds suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease and Type 2 diabetes. Some derivatives have shown promise in enzyme inhibition relevant to these conditions .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The nitrile moiety in the compound is susceptible to hydrolysis under basic or acidic conditions. For example, analogous nicotinonitrile derivatives (e.g., 4-(trifluoromethyl)nicotinonitrile) undergo hydrolysis to yield carboxylic acids when treated with aqueous NaOH at 100°C, followed by acidification with HCl .
Example Reaction Pathway:
Key Data:
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Nitrile hydrolysis | 150 g NaOH, 500 mL H<sub>2</sub>O, 100°C | 98.3% (analog) |
Nucleophilic Substitution at the Sulfur Atom
The phenethylsulfanyl (-S-CH<sub>2</sub>CH<sub>2</sub>Ph) group may participate in nucleophilic substitution reactions. Similar sulfanyl-substituted compounds (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide) react with electrophiles like 2-bromoacetamides in dimethylformamide (DMF) using LiH as a base .
Example Reaction Pathway:
Key Findings:
Electrophilic Aromatic Substitution
The electron-rich 2,3-dihydro-1,4-benzodioxin ring may undergo electrophilic substitution (e.g., nitration, halogenation). While direct evidence is limited, structurally related benzodioxin derivatives exhibit reactivity at the 6-position due to electron-donating oxygen atoms .
Hypothetical Reaction:
Considerations:
Radical Reactions
The trifluoromethyl group is generally stable under radical conditions, but the sulfur atom in the phenethylsulfanyl group may participate in radical-mediated processes. For example, benzo triazinyl radicals form via oxidative cyclization of amidrazones, suggesting potential for radical intermediates in related systems .
Potential Application:
-
Controlled radical polymerization or C–S bond cleavage under UV/oxidizing conditions.
Cross-Coupling Reactions
The pyridine core and sulfur substituent may enable palladium-catalyzed cross-coupling. For instance, Suzuki-Miyaura coupling could replace the phenethylsulfanyl group with aryl boronic acids .
Example Reaction:
Key Data:
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Analogues Containing the Benzodioxin Ring
The benzodioxin moiety is a recurring feature in bioactive compounds. Below is a comparative analysis:
Key Observations:
Benzodioxin Role :
- In 4f , the benzodioxin ring enhances antihepatotoxic activity by mimicking silybin’s structure, a natural hepatoprotective agent .
- In the acetic acid derivative , the benzodioxin contributes to antiinflammatory effects, likely by stabilizing interactions with cyclooxygenase (COX) enzymes .
- In the target compound, the benzodioxin may improve metabolic stability but requires further study to confirm therapeutic targets.
Substituent Impact: The trifluoromethyl group in the target compound contrasts with the acetic acid in or the hydroxy methyl in 4g , suggesting divergent mechanisms (e.g., kinase inhibition vs. COX or antioxidant pathways).
Structure-Activity Relationship (SAR) Trends
- Positional Sensitivity : In flavones (e.g., 4f, 4g), substitution at the 2" position of the dioxane ring significantly boosts activity . For the target compound, the 4-trifluoromethyl and 2-phenethylsulfanyl positions are likely critical for target engagement.
- Electron-Withdrawing Groups : The nitrile and CF₃ groups in the target compound may enhance binding to electron-deficient enzyme active sites, a feature absent in benzodioxin-flavones or carboxylic acids.
Q & A
Q. Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., trifluoromethyl at C4, phenethylsulfanyl at C2). For example, ¹H NMR of similar nicotinonitriles shows aromatic proton splitting patterns (δ 7.35–8.42 ppm) and amine peaks (δ ~6.28 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for benzodioxin and sulfanyl moieties .
- Elemental analysis : Confirms C, H, N, S, and F content within ±0.3% deviation .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., trifluoromethyl, phenethylsulfanyl) on biological activity?
Q. Methodological Answer :
- Substituent variation : Synthesize analogs with modified groups (e.g., replacing trifluoromethyl with -CF₂H or -CN) and compare bioactivity (e.g., enzyme inhibition assays) .
- Computational modeling : Use density functional theory (DFT) to calculate electronic effects (e.g., trifluoromethyl’s electron-withdrawing nature) and molecular docking to predict binding affinities .
- Pharmacophore mapping : Identify critical moieties (e.g., benzodioxin’s lipophilicity, sulfanyl’s hydrogen-bonding capacity) using 3D-QSAR models .
Advanced Question: How can contradictory solubility data across studies be resolved?
Methodological Answer :
Contradictions often arise from solvent polarity, temperature, or polymorphic forms. A systematic approach includes:
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy .
- Thermodynamic analysis : Measure solubility vs. temperature (Van’t Hoff plots) to identify enthalpy-driven vs. entropy-driven dissolution .
- Polymorph characterization : Use differential scanning calorimetry (DSC) and PXRD to detect crystalline forms affecting solubility .
Basic Question: What safety protocols are essential for handling nitrile-containing compounds during synthesis?
Q. Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile nitriles .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent dermal contact .
- Waste disposal : Neutralize nitrile waste with alkaline permanganate solutions before disposal .
- Emergency measures : Keep amyl nitrite capsules on hand for cyanide poisoning risk during degradation .
Advanced Question: How can computational tools predict metabolic stability and toxicity profiles?
Q. Methodological Answer :
- Metabolism prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites (e.g., benzodioxin ring) .
- Toxicity screening : Apply Derek Nexus or ProTox-II to assess mutagenicity (e.g., nitrile group’s potential for cyanide release) .
- In silico degradation : Simulate hydrolytic pathways (e.g., trifluoromethyl stability under acidic conditions) using Gaussian or ORCA .
Advanced Question: What strategies resolve discrepancies in biological assay results (e.g., IC₅₀ variability)?
Q. Methodological Answer :
- Assay standardization : Use internal controls (e.g., reference inhibitors) and validate cell line viability (MTT assays) .
- Buffer optimization : Adjust pH and ionic strength to match physiological conditions, as trifluoromethyl groups are pH-sensitive .
- Data normalization : Apply statistical models (e.g., Z-score) to account for batch effects .
Basic Question: How to scale up synthesis while maintaining yield and purity?
Q. Methodological Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitro reductions) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression and intermediates .
- Crystallization engineering : Use anti-solvent addition (e.g., water in DMSO) to control particle size and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
